molecular formula C11H8BrNO5 B13078212 Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate

Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate

Cat. No.: B13078212
M. Wt: 314.09 g/mol
InChI Key: UDJZMZXTCIFQMK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate can be compared to other benzofuran derivatives, such as:

This compound stands out due to its unique combination of nitro and bromo substituents, which may confer distinct reactivity and biological properties .

Biological Activity

Ethyl 6-bromo-3-nitrobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its varied biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a benzofuran derivative that has been synthesized for its potential therapeutic applications. The compound is notable for its structural features, including a bromine atom and a nitro group, which contribute to its biological activity.

Synthesis

The synthesis typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate. This method yields ethyl 5-nitrobenzofuran-2-carboxylate, which can undergo further reactions to produce the target compound.

Biological Activities

Research indicates that derivatives of benzofuran compounds, including this compound, exhibit a wide range of biological activities:

  • Antitumor Activity : this compound has shown promise in inhibiting tumor cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, such as HCT116 (human colon adenocarcinoma) and MCF7 (human breast adenocarcinoma) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial effects against several pathogenic bacteria. In vitro studies suggest that it exhibits significant antibacterial activity comparable to standard antibiotics .
  • Antioxidant Activity : this compound has been reported to possess antioxidant properties, which may contribute to its protective effects against oxidative damage in cells. This activity is particularly relevant in cancer therapy, where oxidative stress plays a dual role .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : It can bind to cellular receptors that modulate signaling pathways related to apoptosis and inflammation.
  • Oxidative Stress Induction : By increasing ROS levels, it disrupts cellular homeostasis, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in HCT116 and MCF7 cells
AntibacterialSignificant activity against pathogenic bacteria
AntioxidantReduces oxidative stress markers

Case Study: Antitumor Activity

In a study examining the effects on human colon adenocarcinoma cells (HCT116), treatment with this compound resulted in increased levels of malondialdehyde (MDA) and decreased glutathione levels, indicating enhanced oxidative stress leading to apoptosis. Dihydroethidium staining confirmed ROS accumulation and nuclear fragmentation consistent with apoptotic cell death .

Case Study: Antibacterial Effects

Another investigation assessed the antibacterial properties against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that this compound exhibited comparable efficacy to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Properties

IUPAC Name

ethyl 6-bromo-3-nitro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO5/c1-2-17-11(14)10-9(13(15)16)7-4-3-6(12)5-8(7)18-10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJZMZXTCIFQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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